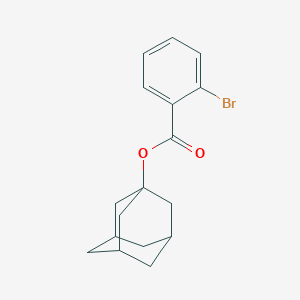

1-Adamantyl 2-bromobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19BrO2 |

|---|---|

Molecular Weight |

335.2 g/mol |

IUPAC Name |

1-adamantyl 2-bromobenzoate |

InChI |

InChI=1S/C17H19BrO2/c18-15-4-2-1-3-14(15)16(19)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 |

InChI Key |

UPQJBCGQXPQJTA-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=CC=C4Br |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=CC=C4Br |

Origin of Product |

United States |

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation of 1 Adamantyl 2 Bromobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Assignment and Conformational Analysis

Detailed experimental NMR data for 1-adamantyl 2-bromobenzoate (B1222928) are not available in the searched literature.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

Specific ¹H NMR spectral data, including chemical shifts and coupling constants for the aromatic and adamantyl protons of 1-adamantyl 2-bromobenzoate, have not been reported.

Carbon-13 (¹³C) NMR Characterization of Ester and Aromatic Frameworks

Specific ¹³C NMR chemical shift data for the ester carbonyl, aromatic, and adamantyl carbons of this compound are not documented in the available literature.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (e.g., NOESY)

No 2D NMR studies, such as COSY, HSQC, HMBC, or NOESY, for this compound have been found to confirm connectivity and spatial relationships within the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Experimentally determined FTIR data, which would show the characteristic vibrational frequencies for the C=O stretch of the ester, C-O stretches, and vibrations of the aromatic and adamantyl groups of this compound, are not available. For related adamantyl esters, the ester C=O stretch is typically observed in the range of 1708–1723 cm⁻¹. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There is no reported high-resolution mass spectrometry data to confirm the exact mass and elemental composition of this compound.

Mechanistic Insights and Reactivity Pathways of 1 Adamantyl 2 Bromobenzoate

Reactivity of the Aryl Bromide Moiety in 1-Adamantyl 2-bromobenzoate (B1222928)

The reactivity of 1-adamantyl 2-bromobenzoate is largely dictated by the chemical behavior of the aryl bromide moiety. This functional group is a key site for a variety of transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and radical transformations. The bulky adamantyl ester group, while not directly participating in many of these reactions, can exert significant steric and electronic influence on the reactivity of the adjacent aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Ortho-Bromobenzoates.rsc.orgresearchgate.netuit.noresearchgate.netrsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura coupling is a prominent example. researchgate.netwhiterose.ac.ukorganic-chemistry.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. For ortho-bromobenzoates such as this compound, the Suzuki-Miyaura reaction provides a direct route to the synthesis of biaryl compounds. organic-chemistry.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. whiterose.ac.uk

Research has shown that various palladium catalysts and ligands can be employed for the Suzuki-Miyaura coupling of ortho-substituted aryl bromides. rsc.orgresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. researchgate.netwhiterose.ac.uk For instance, the use of bulky phosphine (B1218219) ligands can be beneficial in promoting the reductive elimination step and preventing catalyst deactivation.

The carbonylative Suzuki-Miyaura coupling is a variation of the Suzuki-Miyaura reaction where a molecule of carbon monoxide is incorporated, leading to the formation of a ketone. For 2-bromobenzoate esters, this reaction can be a challenging transformation, often competing with the non-carbonylative direct coupling pathway. rsc.orgresearchgate.net

A key strategy to favor the carbonylative pathway is the slow addition of the boronic acid to the reaction mixture. rsc.orgresearchgate.net This technique helps to suppress the unwanted direct Suzuki coupling, thereby increasing the yield of the desired carbonylative product. rsc.orgresearchgate.net Other optimization parameters include the choice of palladium catalyst, base, and solvent system. For example, a pincer complex as the palladium catalyst, potassium carbonate as the base, and a DMF:water mixture as the solvent have been identified as effective conditions for certain substrates. researchgate.net

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield of Carbonylated Product (%) |

|---|---|---|---|---|---|---|

| 1 | PdCl₂ (1) | K₂CO₃ | Anisole | 80 | 20 | Initial low yield |

| 2 | PdCl₂ (3) | K₂CO₃ | Anisole | 80 | 20 | Up to 65% |

The steric bulk of the ortho-substituent in aryl bromides can significantly influence the rate and outcome of palladium-catalyzed cross-coupling reactions. researchgate.net In the case of this compound, the large adamantyl group, in addition to the ortho-bromo substituent, creates a sterically hindered environment around the reaction center.

Nickel-Catalyzed Cross-Coupling Reactions and Substrate Scope.acs.orgrsc.orgrsc.orgnih.govacs.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods for the formation of C-C bonds. acs.org These reactions can be particularly effective for coupling aryl bromides with a variety of partners, including alkyl bromides, aryl thiols, and imidazolium (B1220033) salts. acs.orgrsc.orgacs.org

Nickel catalysts can operate through different catalytic cycles, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. orgsyn.org Photoredox catalysis can be combined with nickel catalysis to achieve reductive cross-couplings under mild conditions, avoiding the need for stoichiometric metal reductants. acs.orgnih.gov The substrate scope for nickel-catalyzed cross-couplings of aryl bromides is broad and can tolerate a range of functional groups, including esters, ketones, and nitriles. rsc.org

| Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Alkyl Bromides | Nickel/Photoredox | Reductive cross-coupling without stoichiometric metal reductants. acs.orgnih.gov | acs.orgnih.gov |

| Aryl Thiols | Nickel/Mg/LiCl | C-S bond activation to form biaryls. rsc.org | rsc.org |

| Cyclic Secondary Alkyl Bromides | Nickel/spiro-bidentate-pyox ligands | Formation of Csp²–Csp³ bonds with good functional group tolerance. rsc.org | rsc.org |

| Imidazolium Salts | Nickel/Zn | Inert C–N bond cleavage to form 2-arylated imidazoles. acs.org | acs.org |

Nucleophilic Aromatic Substitution Mechanisms.wikipedia.orglibretexts.org

Nucleophilic aromatic substitution (SNAAr) is another important reaction pathway for aryl halides. wikipedia.org In this reaction, a nucleophile displaces a halide on an aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups stabilize the negative charge of the Meisenheimer complex through resonance. In the case of this compound, the carbonyl group of the ester is an electron-withdrawing group, which can facilitate nucleophilic attack.

Another mechanism for nucleophilic aromatic substitution involves the formation of a highly reactive benzyne (B1209423) intermediate through an elimination-addition process. pressbooks.pub This pathway typically requires harsh reaction conditions and a strong base. pressbooks.pub

Radical-Mediated Transformations Involving Bromobenzoate.rsc.orgconicet.gov.arresearchgate.netacs.orgrsc.org

The aryl bromide moiety of this compound can also participate in radical-mediated transformations. These reactions are often initiated by radical initiators or photoredox catalysis and can lead to a variety of products. rsc.orgrsc.org

One example is the radical-mediated reduction of the aryl bromide to an aryl radical. This can be achieved using silyl (B83357) radicals, for instance. conicet.gov.ar The resulting aryl radical can then participate in subsequent reactions, such as hydrogen atom abstraction or addition to multiple bonds. Another important transformation is the photocatalytically generated bromine radical which can perform benzylic C-H cleavage to activate alkylarenes as nucleophilic coupling partners. researchgate.net These can then engage in nickel-catalyzed asymmetric acyl cross-coupling reactions. researchgate.net Furthermore, ketyl radicals can be generated from in situ formed α-bromobenzoates. acs.org

Reactivity of the Ester Functional Group in this compound

The reactivity of this compound is primarily dictated by the interplay between its three key components: the electrophilic carbonyl center, the bulky 1-adamantyl leaving group, and the electron-withdrawing 2-bromophenyl ring. The ester functional group is a central site for chemical transformations, particularly nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Kinetics

Specific kinetic data for the hydrolysis and transesterification of this compound are not extensively documented in the literature. However, the kinetics can be inferred from the general principles of ester reactivity and the known effects of its constituent parts.

Hydrolysis: The hydrolysis of an ester to a carboxylic acid and an alcohol can be catalyzed by either acid or base. libretexts.orgvanderbilt.edu Under basic conditions, a process known as saponification, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. libretexts.orgmasterorganicchemistry.com

The kinetics of hydrolysis are significantly influenced by steric factors. pressbooks.pub The bulky tricyclic cage of the 1-adamantyl group presents considerable steric hindrance to the approaching nucleophile, which would be expected to decrease the reaction rate compared to less hindered esters like methyl or ethyl benzoates. Conversely, the bromine atom at the ortho position of the benzoate (B1203000) ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. However, the ortho-substituent may also contribute additional steric hindrance.

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol, typically under acidic or basic catalysis. pressbooks.pub For example, in the presence of methanol (B129727) and an acid catalyst, this compound could be converted to methyl 2-bromobenzoate and 1-adamantanol (B105290). The mechanism is a nucleophilic acyl substitution where the new alcohol acts as the nucleophile. pressbooks.pub Similar to hydrolysis, the steric bulk of the adamantyl group would be a major factor governing the reaction kinetics, likely resulting in slower rates. The use of sterically demanding esters, analogous to the 1-adamantyl group, has been noted to prevent complications related to transesterification in other reactions. nih.gov

To provide context for the reactivity of the ester, the general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is shown below.

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

| Compound Type | General Structure | Relative Reactivity |

|---|---|---|

| Acyl Chloride | R-CO-Cl | Most Reactive |

| Acid Anhydride | R-CO-O-CO-R' | ↓ |

| Ester | R-CO-OR' | ↓ |

| Amide | R-CO-NR'₂ | Least Reactive |

This table illustrates the general reactivity hierarchy towards nucleophilic acyl substitution. libretexts.orgvanderbilt.edulibretexts.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including this compound. libretexts.org The reaction proceeds via a common two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edumasterorganicchemistry.com

Besides hydrolysis and transesterification (alcoholysis), other important nucleophilic acyl substitution reactions include aminolysis.

Aminolysis: Esters react with ammonia (B1221849) or primary and secondary amines to yield amides. vanderbilt.edu The reaction of this compound with an amine would produce N-substituted 2-bromobenzamides and 1-adamantanol.

The table below summarizes the products of common nucleophilic acyl substitution reactions for this compound.

Table 2: General Nucleophilic Acyl Substitution Reactions of this compound

| Reaction Name | Nucleophile (Nuc-H) | Product | Byproduct |

|---|---|---|---|

| Hydrolysis (basic) | H₂O / OH⁻ | 2-Bromobenzoate Salt | 1-Adamantanol |

| Alcoholysis | R'-OH / H⁺ | Alkyl 2-bromobenzoate | 1-Adamantanol |

| Aminolysis | R'₂NH | N,N-Dialkyl-2-bromobenzamide | 1-Adamantanol |

This table outlines the expected products from the reaction of this compound with various nucleophiles. libretexts.orgvanderbilt.edu

Reactivity of the Adamantane (B196018) Cage in this compound

The adamantane cage is a rigid, strain-free, and highly lipophilic moiety. Its reactivity is distinct from that of the ester group and is characterized by reactions occurring at its C-H bonds, often involving radical or carbocationic intermediates. wikipedia.org

Site-Selective Functionalization and C-H Activation

The adamantane skeleton possesses two types of carbon-hydrogen bonds: tertiary C-H bonds at the four bridgehead positions (C1, C3, C5, C7) and secondary C-H bonds at the six methylene (B1212753) bridge positions (C2, C4, C6, C8, C9, C10). In this compound, the ester is attached to C1. Functionalization of the remaining C-H bonds typically occurs with a strong preference for the other tertiary (bridgehead) positions. This selectivity is attributed to the greater stability of the tertiary adamantyl radical and carbocation intermediates that form during these reactions. wikipedia.orgnih.govacs.org

C-H activation provides a direct route to functionalized adamantanes. wiley.com For instance, palladium-catalyzed methods have been developed for the arylation of C-H bonds, and while not specific to this compound, these methods illustrate a general strategy. nih.gov Oxidative carbonylation using a phthalimide-N-oxyl (PINO) radical can introduce carboxylic acid groups at both the secondary and tertiary positions of adamantane, demonstrating that while tertiary sites are favored, secondary sites can also react under certain conditions. nih.gov

Radical Additions to Conjugated Systems

This section discusses the reactivity of the adamantyl radical, which can be generated and subsequently participate in addition reactions. The 1-adamantyl radical exhibits an enhanced nucleophilic character compared to other tertiary alkyl radicals like the tert-butyl radical. rsc.org This heightened reactivity is linked to the low oxidation potential of adamantane and the stability of the corresponding 1-adamantyl cation. rsc.org

The 1-adamantyl radical can be generated through various methods, including hydrogen abstraction from adamantane or decarboxylative processes. nih.govnih.gov Once formed, this radical can readily add to electron-deficient conjugated systems, such as certain alkenes, or participate in atom abstraction reactions. rsc.org For example, the rate of chlorine abstraction from carbon tetrachloride by the 1-adamantyl radical is significantly faster than the same reaction with the tert-butyl radical. rsc.org

Table 3: Comparison of Absolute Rate Constants for Radical Reactions at 25 °C

| Substrate | 1-Adamantyl Radical (k / M⁻¹s⁻¹) | tert-Butyl Radical (k / M⁻¹s⁻¹) |

|---|---|---|

| CCl₄ | 1.1 x 10⁶ | 4.9 x 10³ |

| CHCl₃ | 4.8 x 10⁴ | 2.0 x 10² |

This table compares the rate constants for chlorine abstraction, highlighting the greater nucleophilicity of the 1-adamantyl radical. rsc.org

Carbocationic Rearrangements and Cyclizations in Adamantane Synthesis

Carbocationic intermediates are central to the chemistry of adamantane, particularly in its synthesis. The adamantane structure is the most stable of all C₁₀H₁₆ isomers, acting as a "thermodynamic sink." Consequently, various polycyclic alkanes can be rearranged into the adamantane skeleton under Lewis acid catalysis, a process that involves a complex series of carbocationic 1,2-hydride and alkyl shifts. nih.govkngac.ac.in The 1-adamantyl cation is the most stable carbocationic form. nih.gov While rearrangements of the 1-adamantyl cation itself are not common, the rearrangement between the 1-adamantyl and the less stable 2-adamantyl cation can occur in strongly acidic media through an intermolecular hydride transfer mechanism. rsc.org

Cyclization reactions involving adamantyl precursors are also well-documented. For example, the thermal fragmentation of 1-adamantyl hypoiodite, derived from 1-adamantanol, leads to an iodo ketone that undergoes a base-promoted intramolecular cyclization to yield 4-protoadamantanone. orgsyn.org This ketone is a versatile intermediate for synthesizing various 1,2-disubstituted adamantane derivatives, showcasing how carbocation-like reactivity pathways can be harnessed to construct or modify the adamantane framework. orgsyn.orgnih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Adamantanol |

| This compound |

| 1-Adamantyl hypoiodite |

| 2-Bromobenzoate |

| 4-Protoadamantanone |

| Carbon tetrachloride |

| Chloroform |

| Methyl 2-bromobenzoate |

| N-substituted 2-bromobenzamides |

| Phthalimide-N-oxyl |

Computational Chemistry and Theoretical Characterization of 1 Adamantyl 2 Bromobenzoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. researchgate.netscribd.com By solving approximations of the Schrödinger equation, these methods describe the distribution of electrons within the molecule, which dictates its chemical reactivity and electronic properties. ntnu.no A key application of QM is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For derivatives of bromobenzoic acid, computational studies have been instrumental in determining these values. nih.govdergipark.org.tr In the case of 1-Adamantyl 2-bromobenzoate (B1222928), the bulky, electron-donating adamantyl group and the electron-withdrawing bromo-substituted phenyl ring will influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1-Adamantyl 2-bromobenzoate (Note: These values are illustrative and based on typical results for related aromatic esters and bromobenzoate derivatives.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Represents the energy of the highest occupied molecular orbital; associated with electron-donating capability. |

| ELUMO | -1.20 | Represents the energy of the lowest unoccupied molecular orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | The energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. nih.gov |

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. scielo.brresearchgate.net DFT calculations are employed to perform geometry optimization, a process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. storion.ru This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. storion.ruhakon-art.com

For this compound, DFT with a functional like B3LYP and a suitable basis set (e.g., 6-31G* or higher) would be used to calculate the optimized geometry. dergipark.org.trresearchgate.net The results provide precise information on the spatial relationship between the rigid adamantyl cage, the planar 2-bromobenzoate group, and the connecting ester linkage. Theoretical studies on related esters have shown excellent agreement between calculated and experimentally determined structures. mdpi.com

Table 2: Predicted Optimized Geometric Parameters for the Ester Linkage in this compound (Note: These values are representative examples based on DFT calculations performed on analogous ester compounds.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C(carbonyl) | O(ester) | - | 1.35 |

| Bond Length (Å) | O(ester) | C(adamantyl) | - | 1.48 |

| Bond Angle (°) | C(aromatic) | C(carbonyl) | O(ester) | 118.5 |

| Bond Angle (°) | C(carbonyl) | O(ester) | C(adamantyl) | 119.9 |

| Dihedral Angle (°) | C(aromatic)-C(aromatic) | C(carbonyl) | O(ester) | C(adamantyl) |

Conformational Space Exploration and Energy Minimization

Molecules containing rotatable single bonds can exist in various spatial arrangements known as conformations. drugdesign.org Conformational analysis is the study of the energies and geometries of these different conformers. nih.gov For this compound, rotation around the C(carbonyl)-O(ester) and O(ester)-C(adamantyl) bonds gives rise to a complex conformational landscape.

Computational methods such as systematic grid scans or stochastic methods like Monte Carlo simulations are used to explore this conformational space. nih.govpitt.edu Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum. drugdesign.org The goal is to identify all low-energy conformers, particularly the global minimum, which represents the most stable conformation of the molecule. hakon-art.com The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. Studies on similar molecules with bulky groups demonstrate that steric hindrance plays a major role in defining the most favorable conformations. youtube.com

Table 3: Hypothetical Relative Energies of Key Conformers of this compound (Note: Energies are relative to the most stable conformer (Global Minimum). These values are for illustrative purposes.)

| Conformer | Dihedral Angle (Ar-C-O-C) | Relative Energy (kcal/mol) | Stability |

| 1 (Global Minimum) | ~150° | 0.00 | Most Stable |

| 2 (Local Minimum) | ~30° | +1.5 | Less Stable |

| 3 (Transition State) | ~90° | +4.2 | Unstable |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility and conformational stability. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model atomic movements over time, from picoseconds to microseconds.

An MD simulation of this compound, potentially in a solvent like water or an organic solvent, would reveal the dynamic fluctuations of the adamantyl and bromobenzoate moieties around their equilibrium positions. researchgate.net Such simulations are valuable for understanding how the molecule explores different conformations and the stability of specific arrangements. nih.gov Key analyses from MD simulations include calculating the root-mean-square deviation (RMSD) to assess structural stability and analyzing trajectories to observe conformational transitions between different energy minima.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanical calculations, particularly using DFT, are highly effective for predicting spectroscopic parameters. rsc.org The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application that aids in the structural elucidation of newly synthesized compounds. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the corresponding chemical shifts.

These predicted shifts are then compared with experimental data to confirm the molecular structure. researchgate.net This approach is especially useful for complex molecules where spectral assignment can be ambiguous. The accuracy of these predictions has improved significantly, often rivaling experimental precision when appropriate computational models are used. rsc.orgmdpi.com

Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Experimental values are hypothetical for illustrative comparison. Theoretical values are typical for the specified functional groups based on computational studies of related compounds.) researchgate.netnih.gov

| Atom/Group | Predicted ¹H Shift | "Experimental" ¹H Shift | Predicted ¹³C Shift | "Experimental" ¹³C Shift |

| Aromatic H (ortho to Br) | 7.85 | 7.82 | - | - |

| Aromatic H (other) | 7.30 - 7.50 | 7.28 - 7.45 | - | - |

| Adamantyl CH (bridgehead) | 2.20 | 2.18 | - | - |

| Adamantyl CH₂ | 1.70 - 1.90 | 1.68 - 1.88 | - | - |

| Aromatic C-Br | - | - | 122.5 | 122.3 |

| Aromatic C-COO | - | - | 131.8 | 131.6 |

| Carbonyl C=O | - | - | 165.0 | 164.8 |

| Adamantyl C-O | - | - | 82.5 | 82.4 |

| Adamantyl C (bridgehead) | - | - | 30.9 | 30.8 |

| Adamantyl CH₂ | - | - | 36.2, 41.5 | 36.1, 41.3 |

Modeling Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties, such as its crystal structure. acs.org Computational modeling can be used to explore and quantify the non-covalent interactions that govern crystal packing, including van der Waals forces, dipole-dipole interactions, and potential halogen bonds involving the bromine atom. researchgate.net

Techniques such as Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts within a crystal lattice. nih.govmdpi.comrsc.org By mapping properties onto this surface, researchers can identify the types of interactions present and their relative importance. For adamantane (B196018) derivatives, the shape and lipophilicity of the adamantyl group significantly influence packing efficiency, while for brominated aromatics, Br···Br or Br···O/N halogen bonds can be important structure-directing interactions. researchgate.netresearchgate.net Energy calculations on molecular dimers and clusters extracted from a predicted crystal structure can quantify the strength of these interactions. researchgate.net

Table 5: Hypothetical Summary of Intermolecular Contacts and Their Contributions in the Crystal Packing of this compound (Note: Data is illustrative, based on Hirshfeld surface analysis of adamantane and brominated aromatic compounds.) rsc.org

| Intermolecular Contact Type | Description | Relative Contribution (%) |

| H···H | Interactions between hydrogen atoms, primarily from the bulky adamantyl and phenyl groups. | 65 |

| C···H / H···C | Interactions involving carbon and hydrogen atoms, common in organic crystals. | 15 |

| O···H / H···O | Weak hydrogen bonds involving the ester oxygen and hydrogens on adjacent molecules. | 12 |

| Br···H / H···Br | Contacts between the bromine atom and nearby hydrogens. | 5 |

| Br···O | Potential weak halogen bonding between the bromine and ester oxygen. | 2 |

| Other | Includes C···C, C···Br, etc. | 1 |

1 Adamantyl 2 Bromobenzoate As a Key Intermediate and Building Block in Complex Molecular Architectures

Precursor for Diverse Adamantane-Based Esters and Functionalized Benzoates

1-Adamantyl 2-bromobenzoate (B1222928) is a versatile precursor for a wide array of other adamantane-containing esters and multi-functionalized benzoate (B1203000) derivatives. The reactivity of the ester linkage and the carbon-bromine bond can be selectively exploited to generate a library of new compounds.

The ester group can undergo hydrolysis to yield 1-adamantanol (B105290) and 2-bromobenzoic acid, or it can be subjected to transesterification reactions with other alcohols to produce different adamantyl esters. More significantly, the ortho-bromine atom on the benzoate ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allow for the introduction of a wide range of substituents at this position. This strategic placement of the bromine atom enables the synthesis of sterically hindered and electronically diverse biaryl compounds and other substituted benzoates that retain the adamantyl moiety.

These transformations are crucial for fine-tuning the electronic and steric properties of the molecule, which is particularly important in the development of new materials and bioactive compounds. The adamantyl group's bulk can influence the conformation of the resulting biaryl systems, leading to unique three-dimensional structures. researchgate.net

Table 1: Potential Transformations of 1-Adamantyl 2-bromobenzoate

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl(1-adamantyl)benzoate |

| Heck Coupling | Alkene, Pd catalyst, base | 2-Alkenyl(1-adamantyl)benzoate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino(1-adamantyl)benzoate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl(1-adamantyl)benzoate |

| Hydrolysis | Acid or base | 1-Adamantanol and 2-Bromobenzoic acid |

| Transesterification | Alcohol, acid or base catalyst | New 2-bromobenzoate ester |

Utilization in the Construction of Heterocyclic Systems

The ortho-disposed ester and bromo functionalities on the benzene (B151609) ring of this compound make it a valuable substrate for the synthesis of various heterocyclic systems. researchgate.netosi.lv Intramolecular cyclization reactions can be designed to construct fused ring systems where the adamantyl group serves as a bulky substituent that can modulate the compound's physical and biological properties.

For instance, following a Suzuki coupling reaction to introduce a suitable ortho-substituent, intramolecular cyclization can lead to the formation of dibenzofurans, carbazoles, or other related heterocyclic cores. Similarly, amination of the 2-bromo position followed by cyclization can yield acridones. The adamantyl group's presence can influence the reaction yields and the properties of the resulting heterocyclic compounds. nih.gov The synthesis of adamantyl-containing heterocycles is an active area of research due to their potential applications in medicine and materials science. researchgate.netosi.lv

Table 2: Examples of Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic System | Synthetic Strategy | Potential Application |

|---|---|---|

| Coumarins | Intramolecular Heck reaction | Pharmaceuticals, dyes |

| Xanthones | Intramolecular etherification | Bioactive compounds |

| Acridones | Intramolecular amination/cyclization | Fluorescent probes, DNA intercalators |

| Dibenzofurans | Intramolecular C-H activation | Organic electronics |

Integration into Polymeric Structures and Material Design

Adamantane's rigid and bulky nature is exploited in polymer chemistry to create materials with high thermal stability, enhanced mechanical strength, and specific microporosity. magtech.com.cnrsc.org this compound can be incorporated into polymeric structures either as a pendant group or as part of the polymer backbone.

As a monomer, the bromine atom allows for its use in polycondensation reactions, such as Suzuki polycondensation, to form conjugated polymers. The adamantyl group in these polymers can disrupt chain packing, leading to increased solubility and the formation of microporous materials with high surface areas, which are useful for gas storage and separation. magtech.com.cn

Alternatively, the adamantyl moiety can be incorporated into the side chains of polymers to modify their properties. For example, polymers with pendant adamantyl groups have been shown to exhibit tunable lower critical solution temperature (LCST) behavior, which is of interest for smart materials and drug delivery systems. nih.gov The adamantane (B196018) group can act as a guest in host-guest complexes with cyclodextrins, allowing for the formation of supramolecular polymer assemblies. nih.gov

Synthesis of Bioactive Analogues and Scaffolds with Adamantane-Bromobenzoate Motif

The adamantane nucleus is a well-established pharmacophore found in several clinically used drugs, valued for its ability to increase lipophilicity and facilitate passage through biological membranes. nih.govmdpi.com The this compound scaffold combines this bioactive moiety with a functionalized aromatic ring, providing a template for the synthesis of new potential therapeutic agents.

The adamantane group can anchor the molecule to biological targets, while the substituted benzoate portion can be modified to interact with specific receptors or enzymes. researchgate.net For example, derivatives of adamantane have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. mdpi.com The adamantane-bromobenzoate motif can be elaborated through the cross-coupling reactions mentioned previously to generate libraries of compounds for biological screening. The steric bulk of the adamantyl group can also be used to control the conformation of the molecule, potentially leading to higher receptor selectivity. nih.gov

Table 3: Classes of Bioactive Molecules with Adamantane Scaffolds

| Compound Class | Therapeutic Area | Role of Adamantane |

|---|---|---|

| Amantadine (B194251)/Rimantadine | Antiviral (Influenza A) | Blocks M2 proton channel |

| Vildagliptin/Saxagliptin (B632) | Antidiabetic (DPP-4 inhibitors) | Enhances binding and pharmacokinetics |

| Adapalene | Dermatology (Acne treatment) | Modulates retinoic acid receptors |

| Memantine (B1676192) | Neuroprotective (Alzheimer's disease) | NMDA receptor antagonist |

Catalytic Applications and Ligand Design Principles Incorporating the Adamantyl Moiety

Design and Synthesis of Adamantyl-Substituted Phosphine (B1218219) Ligands for Transition Metal Catalysis

The design of phosphine ligands for transition metal catalysis is a crucial aspect of developing efficient and selective chemical transformations. The incorporation of adamantyl groups into phosphine ligands is a key strategy to enhance catalytic performance, particularly in palladium-catalyzed cross-coupling reactions. The rationale behind this approach is that bulky, electron-rich phosphines stabilize the active metal species and facilitate challenging reaction steps, such as the oxidative addition of unreactive aryl chlorides. lookchem.comuq.edu.au

A notable example of ligand design starting from a related scaffold involves the use of 2-bromobenzoic acid, the acidic precursor to the benzoate (B1203000) portion of 1-Adamantyl 2-bromobenzoate (B1222928). A class of hemilabile benzimidazolyl phosphine ligands has been synthesized using 2-bromobenzoic acid and o-phenylenediamine (B120857) as inexpensive starting materials. lookchem.com The synthesis involves creating a 2-(2-bromophenyl)-1H-benzoimidazole scaffold, which is then methylated and subjected to lithiation, followed by reaction with a chlorophosphine (e.g., ClP(t-Bu)₂, ClPCy₂) to yield the final P,N-type phosphine ligands. lookchem.com These ligands have demonstrated high activity in Suzuki-Miyaura coupling reactions. lookchem.com

Another synthetic route to create bulky phosphine ligands is the direct alkylation of di(1-adamantyl)phosphine. This method avoids the use of sensitive reagents like lithium di(1-adamantyl)phosphide and produces di(1-adamantyl)alkylphosphines, which are excellent ligands for palladium-catalyzed cross-coupling of chloroarenes with arylboronic acids. researchgate.net The resulting phosphonium (B103445) salts are stable and practical ligand precursors. researchgate.net Pincer ligands, such as AdPCP (κ³-C₆H₃-2,6-(CH₂PAd₂)₂), represent another class of adamantyl-substituted ligands, synthesized by reacting 1,3-dibromoxylene with di-1-adamantylphosphine. nih.gov

The general principle is that the rigid and sterically demanding nature of the adamantyl group creates a specific coordination environment around the metal center that promotes catalytic activity and stability. uq.edu.au

Influence of Adamantyl Steric and Electronic Properties on Catalytic Activity and Selectivity

The adamantyl group exerts significant steric and electronic effects that profoundly influence the behavior of transition metal catalysts. Its bulky, cage-like structure provides substantial steric hindrance, a property quantified by a large Tolman cone angle, which is crucial for creating coordinatively unsaturated metal complexes that accelerate catalytic cycles. uq.edu.au This steric bulk is often credited with enabling the use of challenging substrates, such as sterically hindered or electronically deactivated aryl chlorides, in cross-coupling reactions. uq.edu.auacs.org

Electronically, the adamantyl group is a strong σ-donating alkyl substituent. acs.org This property increases the electron density on the phosphorus atom in a phosphine ligand, which in turn enhances the electron-donating character of the ligand towards the metal center. An electron-rich metal center is more readily oxidized, thus facilitating the oxidative addition step, which is often rate-limiting in catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions. uq.edu.aulibretexts.org The combination of being both sterically demanding and electron-rich makes adamantyl-containing phosphines, such as di(1-adamantyl)-n-butylphosphine (P(Ad)₂nBu) and tri(1-adamantyl)phosphine (PAd₃), highly effective in a wide range of catalytic applications. researchgate.net

In some systems, the electronic effects of the adamantyl group can be more influential than its steric properties. For example, in the syndiospecific polymerization of propylene (B89431) using certain zirconium complexes, the electron-donating nature of the adamantyl group on the amido ligand was found to play a more critical role in enhancing catalytic activity than its steric bulk. acs.org Similarly, in the dimerization of ethylene (B1197577) by (imido)vanadium complexes, the electronic nature of the imido ligand substituent (adamantyl vs. cyclohexyl vs. phenyl) directly impacted catalytic activity, while the steric bulk was key to selectivity between dimerization and polymerization. mdpi.com

In the oxidation of adamantane (B196018) itself, nickel(II) complexes with sterically hindering ligands showed high selectivity for the tertiary C-H bond over the secondary ones. researchgate.net This demonstrates how steric factors can direct reactivity towards specific sites within a molecule.

Supramolecular Approaches in Catalysis Leveraging Adamantyl Recognition Motifs

The adamantyl moiety is a highly effective guest molecule in host-guest chemistry, forming stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbit[n]urils. nih.govmdpi.com This strong and predictable non-covalent interaction forms the basis for innovative supramolecular approaches in catalysis. These strategies aim to bridge the gap between homogeneous and heterogeneous catalysis, improve catalyst recovery and recycling, and implement novel mechanisms for controlling catalytic activity.

One successful application involves rendering a water-insoluble catalyst soluble in aqueous media. A hydrophobic palladium(II)-dipyrazole complex bearing an adamantyl group was made water-soluble through inclusion complexation with a hydrophilic β-cyclodextrin derivative. mdpi.com The resulting supramolecular assembly acted as an efficient and recyclable catalyst for Suzuki-Miyaura coupling reactions in aqueous-organic solvents. mdpi.com

Another advanced strategy uses supramolecular interactions to regulate catalyst activity. In one system, a ruthenium catalyst was encapsulated within the hydrophobic monolayer of a gold nanoparticle. uni-rostock.de The nanoparticle's surface ligands were designed to bind a cucurbit lookchem.comuril (CB lookchem.com) macrocycle, which acts as a "gatekeeper," blocking substrate access to the catalyst and inhibiting the reaction. The catalytic activity could be restored on-demand by introducing 1-adamantylamine, a competitive guest that displaces the CB lookchem.com gatekeeper, thereby "opening the gate" to the active site. uni-rostock.de This demonstrates a biomimetic approach to allosteric regulation of a synthetic catalyst.

The design of N-heterocyclic carbene (NHC) ligands incorporating an adamantyl group has also been explored for creating recoverable catalysts. The adamantyl-modified NHC ligand forms a 1:1 supramolecular complex with CB lookchem.com, demonstrating its potential for non-covalent immobilization on a solid support functionalized with the host molecule, which would allow for homogeneous catalysis with heterogeneous catalyst recovery.

Case Studies in Carbonylative and Non-Carbonylative Coupling Reactions Catalyzed by Adamantyl-Ligands

Ligands bearing the adamantyl moiety have proven to be exceptionally versatile, enabling a broad spectrum of both carbonylative and non-carbonylative cross-coupling reactions, often with superior performance compared to less bulky ligands.

Carbonylative Coupling Reactions

Carbonylative couplings, where a molecule of carbon monoxide is incorporated into the product, are powerful methods for synthesizing ketones, esters, and amides. The palladium/di(1-adamantyl)-n-butylphosphine (cataCXium® A) system is a prominent example of a catalyst that excels in these transformations. It has been successfully applied to the carbonylative Suzuki reaction, coupling arylboronic acids with aryl halides under atmospheric pressure of CO to produce unsymmetrical biaryl ketones. This catalyst system has also been used for the convenient synthesis of aryl esters from aryl bromides and phenols at low CO pressure. researchgate.net Furthermore, it enabled the development of a one-pot, two-step carbonylation sequence to synthesize profen non-steroidal anti-inflammatory drugs like Ketoprofen and Suprofen.

| Reaction Type | Substrates | Ligand | Product Type | Reference |

|---|---|---|---|---|

| Carbonylative Suzuki Coupling | Arylboronic acids + Aryl bromides | di(1-adamantyl)-n-butylphosphine | Unsymmetrical biaryl ketones | |

| Carbonylative Esterification | Aryl bromides + Phenols | di(1-adamantyl)-n-butylphosphine | Aryl esters | researchgate.net |

| Carbonylative Heck Reaction | Aryl bromides + Alkenes | Di(1-adamantyl)phosphinite | α,β-Unsaturated ketones | uq.edu.au |

Non-Carbonylative Coupling Reactions

In non-carbonylative reactions, adamantyl-phosphine ligands have significantly expanded the scope and efficiency of C-C, C-N, and C-heteroatom bond formation. Di(adamantyl)-n-butylphosphine (P(Ad)₂nBu) is a versatile ligand for the Suzuki-Miyaura coupling of aryl halides, especially with sterically hindered substrates, and for the α-arylation of ketones. researchgate.net Palladium complexes of 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (PA-Ph) have been successfully used as catalysts for Sonogashira cross-coupling of aryl iodides and bromides with terminal alkynes.

Bulky di(1-adamantyl)phosphinous acid-ligated palladium precatalysts have shown high efficacy in the Suzuki coupling of unreactive aryl chlorides with arylboronic acids, achieving good yields where other catalysts might fail. acs.org The success of these ligands extends to C-N bond-forming reactions, with alkyl-di-(1-adamantyl)phosphonium salts serving as practical precursors for the palladium-catalyzed amination of a variety of activated and deactivated aryl chlorides. researchgate.net

| Reaction Type | Substrates | Ligand | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl chlorides + Arylboronic acids | di(1-adamantyl)phosphinous acid | Biaryls | acs.org |

| Sonogashira Coupling | Aryl bromides + Terminal alkynes | Phospha-adamantane (PA-Ph) | Aryl-substituted alkynes | |

| Buchwald-Hartwig Amination | Aryl chlorides + Amines | Alkyl-di-(1-adamantyl)phosphine | Aryl amines | researchgate.net |

| α-Arylation | Aryl chlorides + Ketones | di(adamantyl)-n-butylphosphine | α-Aryl ketones | researchgate.net |

Conclusion and Outlook for Future Research on 1 Adamantyl 2 Bromobenzoate

Summary of Key Research Findings and Mechanistic Understanding

Research on 1-Adamantyl 2-bromobenzoate (B1222928) and structurally related compounds has provided foundational insights into its reactivity. A key documented reaction involves its conversion into a magnesium arylboronate by treatment with magnesium turnings and a boron source. uni-muenchen.de This transformation is significant as it opens the door to subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing the bromine atom to be replaced with a wide array of functional groups. uni-muenchen.dersc.org

The mechanistic understanding of reactions involving the 2-bromobenzoate portion is informed by studies on similar substrates. For instance, the dehalogenative hydrogenation of methyl 2-bromobenzoate has been achieved using visible-light-activated palladium catalysis, proceeding through a radical pathway. d-nb.info Furthermore, studies on the electrochemical reduction of 2-bromobenzoic acid have been conducted, providing insights into the debromination process. researchgate.net For the adamantyl ester part, its stability is a key feature, with the bulky adamantyl group sterically hindering the hydrolysis of the ester linkage compared to less hindered esters like methyl esters. nih.gov This enhanced stability is crucial for its application as a robust building block in multi-step syntheses.

Emerging Synthetic Challenges and Opportunities

The synthesis of 1-Adamantyl 2-bromobenzoate itself presents certain challenges and opportunities. While direct esterification of 1-adamantanol (B105290) with 2-bromobenzoic acid is a feasible route, similar to syntheses of other adamantyl compounds, challenges lie in achieving high yields and purity. prepchem.com A significant challenge in adamantane (B196018) chemistry is the synthesis of specifically substituted derivatives, particularly at the secondary (bridgehead) positions, which often requires multi-step "ground-up" construction of the adamantane core rather than direct functionalization. nih.gov

However, these challenges create opportunities for the development of novel synthetic methodologies. There is a growing need for greener, more efficient synthetic protocols, potentially utilizing catalytic methods to improve yields and reduce waste. vulcanchem.com The primary opportunity for this compound lies in its use as a versatile intermediate. The presence of the bromo-substituent is a key synthetic handle. Its conversion to an organoboron reagent, as has been demonstrated, allows for its participation in C-C bond-forming reactions. uni-muenchen.de This opens up the synthesis of a vast library of complex molecules where the adamantyl group can be precisely positioned to impart desired properties like lipophilicity or to act as a structural anchor. nih.gov

Table 1: Synthetic Reactions Involving this compound and Related Compounds

| Reaction Type | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Borylation | Mg, B(OBu)₃, LiCl | Magnesium arylboronate | Precursor for cross-coupling | uni-muenchen.de |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | Biphenyl derivative | C-C bond formation | rsc.orgcore.ac.uk |

| Dehalogenative Hydrogenation | Pd-catalyst, Light | Adamantyl benzoate (B1203000) | Selective removal of bromine | d-nb.info |

Potential Avenues for Advanced Characterization and Computational Modeling

While foundational data exists, a comprehensive characterization of this compound is still an open area for research. Advanced techniques could provide a deeper understanding of its structural and electronic properties.

Advanced Spectroscopy: Broadband rotational spectroscopy, which has been successfully used to determine the precise gas-phase structures of other adamantyl esters, could be employed to obtain high-accuracy experimental data on bond lengths and angles for this compound. uva.esresearchgate.net

Crystallography: Obtaining a single-crystal X-ray diffraction structure is crucial. This would provide definitive information on its three-dimensional conformation in the solid state, including bond angles, bond lengths, and intermolecular packing interactions, which are vital for understanding its material properties. mdpi.comnih.gov

Computational Modeling: Density Functional Theory (DFT) calculations could be used to predict spectroscopic data (NMR, IR) and to model reaction mechanisms, such as the oxidative addition step in catalytic cycles. nih.gov Molecular mechanics and dynamics simulations can be used to explore conformational landscapes and to estimate properties like lipophilicity (e.g., using ALOGPs), which is a key characteristic of adamantane derivatives. nih.govmdpi.com

Table 2: Potential Characterization and Modeling Techniques

| Technique | Information Gained | Relevance | Reference |

|---|---|---|---|

| Rotational Spectroscopy | High-accuracy gas-phase molecular structure | Fundamental geometric parameters | uva.esresearchgate.net |

| Single-Crystal X-ray Diffraction | Solid-state 3D structure, crystal packing | Conformation and intermolecular forces | mdpi.comnih.gov |

| In situ FTIR Spectroscopy | Real-time monitoring of reactions | Mechanistic insights into reactions like debromination | researchgate.net |

Future Directions in Catalytic Applications and Material Science

The unique combination of a bulky, stable adamantyl group and a reactive aromatic bromide makes this compound a promising candidate for future research in catalysis and materials science.

Catalysis: The compound can serve as a substrate in the development of new catalytic cross-coupling reactions. nih.govrsc.org Beyond being a substrate, it could be a precursor to novel ligands or catalysts. For example, the adamantyl group can be used as a "supramolecular anchor" to non-covalently immobilize catalytically active species onto surfaces like cyclodextrins or cucurbiturils, facilitating catalyst recycling. mdpi.com The synthesis of adamantyl-containing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands from this precursor could lead to catalysts with unique steric and electronic properties. sigmaaldrich.com

Material Science: Adamantane derivatives are recognized as valuable building blocks for new materials due to their rigidity, thermal stability, and well-defined three-dimensional structure. uva.esmdpi.com this compound could be used as a monomer or functionalizing agent in polymer chemistry. Following a cross-coupling reaction to introduce other functionalities (e.g., another polymerizable group), it could be incorporated into polymers to enhance their thermal stability or modify their surface properties. The lipophilic and rigid nature of the adamantyl cage is a key feature that can be exploited in the design of functional organic materials. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.